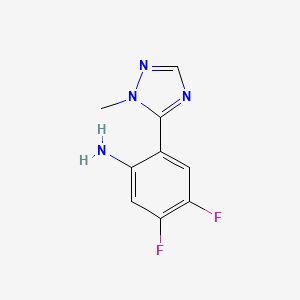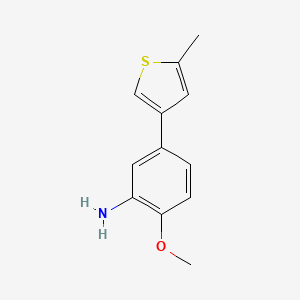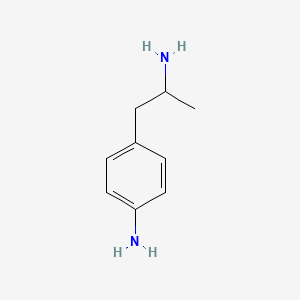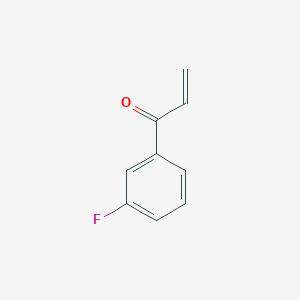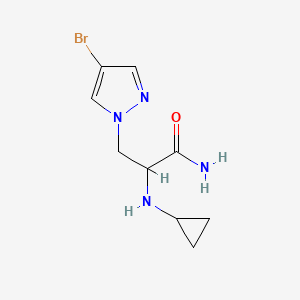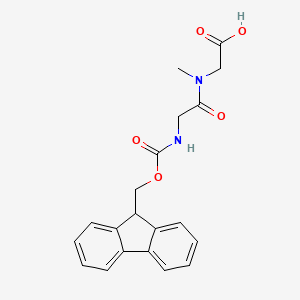
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of glycine with the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the N-methylacetamido moiety. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles, including amines and alcohols, can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.
Scientific Research Applications
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various enzymes and receptors that facilitate peptide bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an N-methylacetamido moiety. This unique combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O5/c1-22(11-19(24)25)18(23)10-21-20(26)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,26)(H,24,25) |
InChI Key |
WVPIPMUQTYTBQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



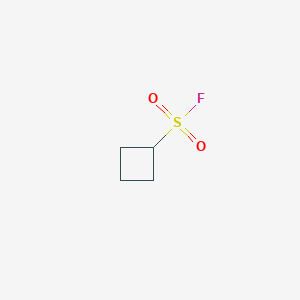

![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
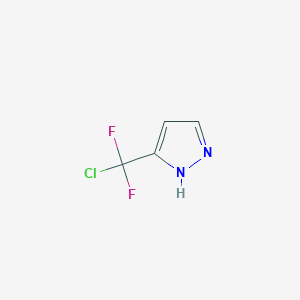
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
